2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine
Overview
Description
2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.74 g/mol. The purity is usually 95%.
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Mechanism of Action
- Piperidine derivatives, like our compound, often interact with receptors or enzymes involved in various biological processes. These may include neurotransmitter receptors, ion channels, or enzymes related to metabolism or signaling pathways .
Target of Action
Pharmacokinetics (ADME)
- The compound’s ethoxymethyl group suggests good oral absorption due to its lipophilicity. It likely distributes throughout tissues, including the central nervous system (CNS), given its piperidine structure. Hepatic metabolism may occur, possibly involving cytochrome P450 enzymes. Elimination likely occurs via urine or feces. The compound’s stability and solubility influence bioavailability .
Biological Activity
2-Chloro-3-(3-(ethoxymethyl)piperidin-1-yl)pyrazine is a synthetic compound belonging to the pyrazine class, characterized by a chloro substituent on the pyrazine ring and an ethoxymethyl-piperidine moiety. This structural configuration enhances its solubility and biological activity, making it a subject of interest in pharmacological research.
The biological activity of this compound primarily arises from its interactions with various enzymes and proteins. The chloro and piperidine groups contribute significantly to its binding affinity, allowing it to modulate several biochemical pathways. Notably, it has been observed to interact with lipases, which are crucial for lipid metabolism, thus suggesting potential applications in metabolic disorders and obesity management.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Interaction : It has been shown to interact with enzymes such as Pseudomonas fluorescens lipase, influencing cellular signaling pathways and gene expression. This interaction may lead to modulation of cell proliferation and apoptosis, indicating potential therapeutic implications in cancer treatment .
- Anti-inflammatory Effects : Similar compounds within the pyrazine family have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such effects. Further studies are needed to explore this aspect thoroughly .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazine derivatives, including this compound. Below are some notable findings:
- Inhibition Studies : A study highlighted the compound's ability to inhibit certain enzymes involved in metabolic pathways. The effective concentration (IC50) for enzyme inhibition was determined through various assays, demonstrating its potential as a therapeutic agent .
- Structural Activity Relationship (SAR) : Research into SAR has shown that modifications in the piperidine or pyrazine rings can significantly influence biological activity. For instance, alterations in substituents have been linked to enhanced inhibitory effects on specific enzymes, which could guide future drug design efforts .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-chloro-3-[3-(ethoxymethyl)piperidin-1-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-17-9-10-4-3-7-16(8-10)12-11(13)14-5-6-15-12/h5-6,10H,2-4,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNLWCABSOUQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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